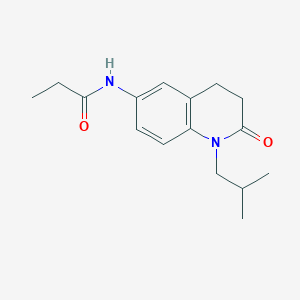

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide, also known as IQP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as quinolones, which have been found to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Radical Ring Closures in Synthetic Chemistry

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide is related to quinoline derivatives that play a crucial role in synthetic organic chemistry. For instance, radical ring closures of 4-isocyanato carbon-centered radicals have shown that quinoline derivatives can undergo 6-endo-mode cyclization to afford 3,4-dihydro-1H-quinolin-2-one as a major product. This reaction highlights the synthetic versatility of quinoline-based compounds, allowing for the creation of structurally diverse molecules with potential applications in drug development and materials science (Minin & Walton, 2003).

Fluorescent Chemosensors in Biomedical Analysis

Quinoline derivatives, closely related to N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)propanamide, have been utilized in the development of fluorescent chemosensors. These sensors exhibit remarkable fluorescence enhancement in the presence of Zn2+ ions in aqueous solutions, demonstrating the potential for detecting and quantifying metal ions in environmental and biological samples. This application underscores the importance of quinoline derivatives in creating sensitive and selective tools for chemical analysis and environmental monitoring (Kim et al., 2016).

Anticancer Drug Discovery

Quinoline derivatives are pivotal in anticancer drug discovery, showcasing a broad spectrum of biological and biochemical activities. Their synthetic versatility allows for the generation of numerous analogues with effective anticancer activity. The mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting the role of quinoline and its analogs in the development of novel anticancer therapies (Solomon & Lee, 2011).

Photocatalysis and Organic Synthesis

In the field of organic synthesis, quinoline derivatives have been employed as catalysts in visible-light-mediated aerobic oxidation reactions. These reactions provide an efficient and environmentally friendly method for synthesizing quinolones and isoquinolones, compounds with diverse pharmaceutical activities. The use of quinoline derivatives in photocatalysis demonstrates their utility in facilitating sustainable chemical processes (Jin et al., 2017).

Antibacterial Activity and Medicinal Chemistry

Quinoline derivatives have also shown significant antibacterial activity, reinforcing their importance in medicinal chemistry. For example, novel fluoroquinolinyl-β-lactam derivatives synthesized via microwave-assisted processes exhibited activities comparable or superior to standard drugs like ampicillin against various bacterial strains. This application not only highlights the antibacterial potential of quinoline derivatives but also the advantages of innovative synthesis methods in drug discovery (Kidwai et al., 2000).

Propiedades

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-4-15(19)17-13-6-7-14-12(9-13)5-8-16(20)18(14)10-11(2)3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOPADHGLHNBBMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2770689.png)

![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)

![N-[4-(Benzimidazol-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2770697.png)

![Tert-butyl 2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoate](/img/structure/B2770698.png)

![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2770700.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2770704.png)

![N-(3-hydroxy-3-phenylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2770705.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2770706.png)

![1-(3-Ethoxyphenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2770709.png)